2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the hydrazinyl group and the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-infective agent, with activity against bacteria, viruses, and parasites.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study various biochemical pathways and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct electronic and steric properties
Biological Activity
2-Hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound with significant biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C13H11N5O with a molecular weight of approximately 253.26 g/mol. Its structure features a pyridine ring substituted with a hydrazine group and an oxadiazole moiety, contributing to its unique chemical properties and potential biological effects .
Biological Activity Overview
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves interaction with specific molecular targets within microbial cells, which may disrupt essential cellular processes .
Antiviral Properties
In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It appears to inhibit viral replication through mechanisms that are still being elucidated but may involve interference with viral entry or replication processes within host cells .
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several strains:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.25 |
Escherichia coli | 0.50 |
Klebsiella pneumoniae | 0.75 |
Candida albicans | 0.30 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common cause of infections resistant to many antibiotics .
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Case Study on Antimicrobial Resistance : In a study focused on drug-resistant bacterial strains, this compound demonstrated significant activity against strains resistant to conventional antibiotics. This suggests its potential utility in developing new treatments for resistant infections .
- Antiviral Efficacy : Another study investigated the compound's effects on viral pathogens, revealing that it could significantly reduce viral load in infected cell cultures. The exact pathways involved are still under investigation but indicate a promising avenue for antiviral drug development .
The biological activity of this compound is believed to stem from its ability to interact with microbial enzymes and cellular receptors. The oxadiazole ring may act as a hydrogen bond acceptor, facilitating binding to target sites within microbial cells. This interaction can lead to the inhibition of essential metabolic pathways or structural integrity of the pathogens.
Comparative Analysis with Similar Compounds
To contextualize its activity, it is useful to compare this compound with other oxadiazole derivatives:
Compound Name | Biological Activity | Unique Features |
---|---|---|
3-Aryl-5-propyl-1,2,4-oxadiazole | Antimicrobial | Aryl substitution enhances activity |
N-Phenyl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazol-2-Amine | Anticancer potential | Different nitrogen positioning affects reactivity |
2-(1,2,4-Oxadiazol-5-Yl)anilines | Antifungal | Focus on aniline’s reactivity |
The distinct substitution pattern of this compound enhances its reactivity and biological activity compared to these similar compounds .
Properties
IUPAC Name |
[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEUYXUPZOVEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.